N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-29-17-7-9-18(10-8-17)30-14-19-24-20(31-25-19)12-23-22(28)15-11-21(27)26(13-15)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBQPIDPGYQTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Methoxyphenoxy Group: This step involves the reaction of the oxadiazole intermediate with 4-methoxyphenol in the presence of a suitable base, such as potassium carbonate, to form the methoxyphenoxy moiety.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate amine and a diketone.
Final Coupling: The final step involves coupling the oxadiazole intermediate with the pyrrolidine intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development. The oxadiazole ring is known for its biological activity, particularly in anti-cancer and anti-inflammatory contexts.
Mechanisms of Action:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit specific kinases involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth in vitro.
- Anti-inflammatory Properties: The presence of the methoxyphenol group indicates potential anti-inflammatory effects, which could be beneficial in treating diseases characterized by inflammation.
Antitumor Activity
Research indicates that N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide may exhibit significant antitumor properties. Initial studies have demonstrated:
- Inhibition of Tumor Growth: In vitro assays show that the compound can inhibit the growth of various cancer cell lines.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor growth in vitro | |
| Anti-inflammatory | Reduction of inflammatory markers | |
| Enzyme Inhibition | Specific inhibition of kinase activity |
Pharmacological Studies
Pharmacological evaluations are crucial for understanding the therapeutic potential of this compound. Its unique chemical structure allows it to interact with various biological targets:
- Target Interaction: The oxadiazole moiety can engage in π–π stacking interactions with aromatic amino acids in proteins, potentially modulating their activity .
Case Studies and Experimental Findings
Several studies have explored the pharmacological effects of compounds similar to this compound:
Case Study 1: Anticancer Activity
A study conducted on a series of oxadiazole derivatives found that modifications similar to those present in this compound led to enhanced anticancer activity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation.
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of related compounds. The results indicated a significant reduction in pro-inflammatory cytokines when treated with derivatives containing the methoxyphenoxy group, suggesting a potential application in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies and computational modeling.
Comparison with Similar Compounds
Core Heterocyclic Variations
(a) 1-(4-Methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS: 309734-04-1)
- Structural Differences : Replaces the 1,2,4-oxadiazole moiety with a pyridinyl group.
- Bioactivity may shift toward kinase inhibition (e.g., glycogen synthase kinase-3 beta (GSK3B)) due to pyridine’s affinity for ATP-binding pockets .
(b) 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Structural Differences : Substitutes oxadiazole with a 1,3,4-thiadiazole ring and introduces a fluorophenyl group.
- Fluorine’s electronegativity may strengthen hydrogen bonding with targets, but reduce metabolic stability compared to the methoxyphenoxy group .
(c) N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
- Structural Differences: Features a thiazolidinone ring instead of oxadiazole and a chlorophenyl group.
- Functional Implications: Thiazolidinone’s carbonyl group may confer anti-inflammatory or antidiabetic activity.
Substituent Effects on Bioactivity and Physicochemical Properties
(a) Aryl Group Variations
- 4-Methoxyphenoxy (Target Compound): Enhances electron-donating properties, improving stability and π-π interactions. May favor CNS penetration due to moderate lipophilicity.
- 4-Chlorophenyl : Increases lipophilicity and steric hindrance, possibly reducing solubility and bioavailability .
(b) Heterocyclic Ring Comparisons
- 1,2,4-Oxadiazole (Target) : Balances rigidity and polarity, favoring target selectivity and metabolic stability.
- 1,3,4-Thiadiazole : Higher lipophilicity may improve tissue penetration but increase off-target effects .
- Pyridine : Enhances solubility but reduces aromatic stacking efficiency .
Methodological Insights from Structural Analysis
Nuclear magnetic resonance (NMR) profiling, as demonstrated in studies of rapamycin analogs (e.g., regions A and B in Figure 6 of ), highlights how minor substituent changes alter chemical environments. For the target compound, NMR could resolve differences in oxadiazole vs. thiadiazole proton shifts, informing SAR .
Biological Activity
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex synthetic compound notable for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological implications, consolidating findings from diverse research studies.
Structural Characteristics
The compound is characterized by the following structural features:
- Molecular Formula : C₁₉H₂₃N₅O₄
- Molecular Weight : Approximately 343.34 g/mol
- Functional Groups : Includes an oxadiazole ring, a methoxyphenoxy group, and a pyrrolidine carboxamide moiety.
These features suggest that the compound may interact with various biological targets, potentially leading to significant pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway often includes:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the methoxyphenoxy group via nucleophilic substitution.
- Coupling with the pyrrolidine derivative , which may involve acylation or amide bond formation.
Careful control of reaction conditions is crucial to achieve high yields and purity of the final product.
Anticancer Potential
Research indicates that compounds containing oxadiazole and pyrrolidine moieties exhibit promising anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been reported to possess anti-inflammatory and anticancer activities . In vitro studies have demonstrated that similar compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells. Specifically, compounds with structural similarities to this compound have shown selective cytotoxicity towards various cancer cell lines while sparing normal cells .
Genotoxicity Assessment
A critical aspect of evaluating new compounds is assessing their genotoxic potential. Studies on related oxadiazole derivatives have shown no significant mutagenic activity in the Ames test, indicating a favorable safety profile concerning DNA damage . This finding is essential for considering the compound's therapeutic applications.
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. For example, similar oxadiazole-containing compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease activities . The inhibition of these enzymes could provide therapeutic avenues in treating neurodegenerative diseases and bacterial infections.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, and how are intermediates characterized?
- Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitutions (e.g., alkylation of 1,2,4-oxadiazole derivatives) and condensation reactions to form the pyrrolidine-3-carboxamide core. Key intermediates are characterized via Thin Layer Chromatography (TLC) to monitor progress and spectroscopic methods (¹H/¹³C NMR, IR) to confirm structural integrity. For example, oxadiazole intermediates may require cyclization under acidic conditions, while carboxamide formation employs coupling reagents like EDCI/HOBt .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxyphenoxy methyl groups at δ ~3.8 ppm for OCH₃) and carbonyl signals (C=O at ~170-175 ppm).
- IR Spectroscopy : Confirms functional groups (C=O stretch at ~1650–1750 cm⁻¹, N-H stretch at ~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Provides absolute stereochemistry and bond-length validation .
Q. How do reaction conditions (solvent, temperature) impact the yield of the final product?
- Answer : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while temperatures between 0–25°C minimize side reactions (e.g., oxadiazole ring degradation). For condensation steps, elevated temperatures (50–80°C) may accelerate amide bond formation. Yield optimization often requires iterative adjustments to solvent polarity and reflux duration .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?
- Answer :
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., distinguishing oxadiazole-CH₂ from pyrrolidine-CH₂ groups).
- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamers) causing peak splitting.
- Isotopic Labeling : Traces unexpected substituents introduced during synthesis.
- Computational Modeling : Compares predicted vs. observed chemical shifts using DFT calculations .
Q. What strategies are recommended for optimizing the reaction pathway to reduce impurities like uncyclized oxadiazole intermediates?
- Answer :
- Design of Experiments (DoE) : Employs factorial designs to test variables (e.g., catalyst loading, reaction time).
- In-line Analytics : Uses LC-MS or ReactIR to detect intermediates in real-time.
- Purification Techniques : Combines column chromatography (silica gel, eluent: EtOAc/hexane) with recrystallization (solvent: ethanol/water) to isolate high-purity product (>95%) .
Q. How can computational methods predict the biological targets of this compound, given its structural complexity?
- Answer :
- Molecular Docking : Screens against protein databases (e.g., PDB) to identify binding affinities for enzymes (e.g., kinases) or receptors (e.g., GPCRs).
- QSAR Modeling : Correlates substituent effects (e.g., methoxyphenoxy vs. fluorophenyl groups) with activity trends observed in analogous compounds .
Q. What experimental approaches validate the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Answer :
- Forced Degradation Studies : Exposes the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–60°C) conditions.
- HPLC-MS Monitoring : Tracks degradation products (e.g., hydrolysis of the oxadiazole ring).
- Circular Dichroism (CD) : Assesses conformational changes in chiral centers .
Q. How should researchers address discrepancies between in vitro and in vivo activity data for this compound?
- Answer :
- Pharmacokinetic Profiling : Measures bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding.
- Metabolite Identification : Uses LC-HRMS to detect phase I/II metabolites that may alter efficacy.
- Dose-Response Studies : Correlates in vitro IC₅₀ values with in vivo efficacy in disease models (e.g., rodent inflammation assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
